2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid
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Overview
Description
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid is a chemical compound that features a tert-butoxy group attached to an oxoethane sulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid typically involves the reaction of tert-butyl alcohol with ethane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems has been explored to optimize the reaction conditions and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid involves its ability to act as a protecting group for functional groups in organic synthesis. The tert-butoxy group can be selectively removed under acidic conditions, allowing for the controlled release of the functional group. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Ethers: Compounds with tert-butyl ether groups, such as tert-butyl methyl ether, share similar protecting group properties.
tert-Butyl Esters: Esters like tert-butyl acetate are also used as protecting groups in organic synthesis.
tert-Butyl Carbamates: Compounds such as tert-butyl carbamate are employed for protecting amine groups.
Uniqueness
2-(tert-Butoxy)-2-oxoethane-1-sulfonic acid is unique due to its combination of the tert-butoxy group with an oxoethane sulfonic acid moiety. This structure provides distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C6H12O5S |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfonic acid |
InChI |
InChI=1S/C6H12O5S/c1-6(2,3)11-5(7)4-12(8,9)10/h4H2,1-3H3,(H,8,9,10) |
InChI Key |
SHJWDMSVQDAVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)O |
Origin of Product |
United States |
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